![molecular formula C8H6ClNOS B12876489 2-Chloro-5-(methylthio)benzo[d]oxazole](/img/structure/B12876489.png)
2-Chloro-5-(methylthio)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(methylthio)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(methylthio)benzo[d]oxazole typically involves the reaction of 2-aminophenol with appropriate reagents. One common method includes the condensation of 2-aminophenol with aldehydes or ketones under acidic conditions to form the benzoxazole ring
Industrial Production Methods
Industrial production methods for this compound may involve the use of catalysts to enhance the reaction efficiency and yield. For example, metal catalysts or ionic liquid catalysts can be employed to facilitate the formation of the benzoxazole ring . Solvent-free conditions and recyclable catalysts are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(methylthio)benzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove or alter specific functional groups.
Substitution: Halogenation or methylation reactions can introduce or replace functional groups on the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine . Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various halogenated or methylated benzoxazole derivatives .
Scientific Research Applications
2-Chloro-5-(methylthio)benzo[d]oxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound may induce apoptosis by targeting specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxybenzo[d]oxazole: Similar in structure but with a methoxy group instead of a methylthio group.
Benzo[d]oxazole-2-thiol: Contains a thiol group instead of a chloro and methylthio group.
2-Aminothiazole: A related heterocyclic compound with a thiazole ring instead of a benzoxazole ring.
Uniqueness
2-Chloro-5-(methylthio)benzo[d]oxazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chloro and methylthio groups enhance its antimicrobial and anticancer properties compared to other benzoxazole derivatives .
Properties
Molecular Formula |
C8H6ClNOS |
|---|---|
Molecular Weight |
199.66 g/mol |
IUPAC Name |
2-chloro-5-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C8H6ClNOS/c1-12-5-2-3-7-6(4-5)10-8(9)11-7/h2-4H,1H3 |
InChI Key |
WBEDRIKILLIAAC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)OC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Palladium, bis(3-amino-2H-1-benzopyran-2-one-N)[diethylpropanedioato(2-)-O,O']-, (SP-4-2)-](/img/structure/B12876410.png)
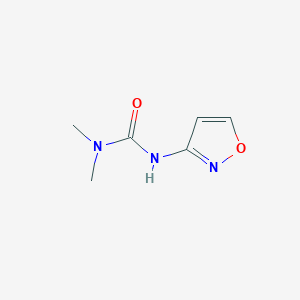
![4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol](/img/structure/B12876425.png)


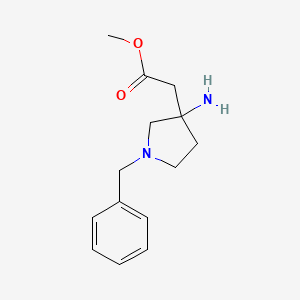
![5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide](/img/structure/B12876446.png)
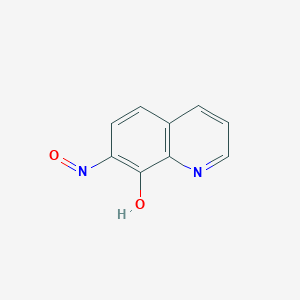

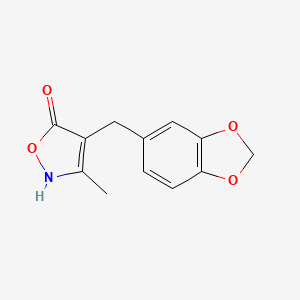
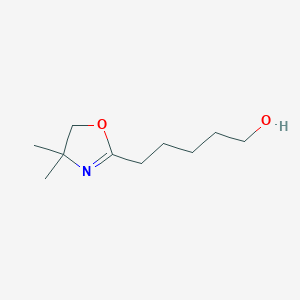
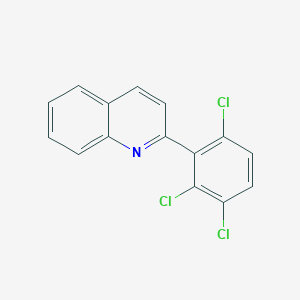
![2,2'-(3,3'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12876471.png)

